N-[2-(1-propan-2-yltriazol-4-yl)propan-2-yl]-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene-1-carboxamide
Description
N-[2-(1-propan-2-yltriazol-4-yl)propan-2-yl]-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene-1-carboxamide is a complex organic compound featuring a triazole ring and a decahydronaphthalene moiety
Properties
IUPAC Name |
N-[2-(1-propan-2-yltriazol-4-yl)propan-2-yl]-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32N4O/c1-13(2)23-12-17(21-22-23)19(3,4)20-18(24)16-11-7-9-14-8-5-6-10-15(14)16/h12-16H,5-11H2,1-4H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBQZPSPMZQONPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(N=N1)C(C)(C)NC(=O)C2CCCC3C2CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-propan-2-yltriazol-4-yl)propan-2-yl]-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene-1-carboxamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cycloaddition reaction between an azide and an alkyne under copper-catalyzed conditions (CuAAC).
Attachment of the Triazole to the Decahydronaphthalene: This step involves the coupling of the triazole ring with the decahydronaphthalene moiety through a suitable linker, often using a palladium-catalyzed cross-coupling reaction.
Formation of the Carboxamide Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-propan-2-yltriazol-4-yl)propan-2-yl]-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the triazole ring or the decahydronaphthalene moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), alkyl halides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[2-(1-propan-2-yltriazol-4-yl)propan-2-yl]-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene-1-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound’s triazole ring is known for its bioactivity, making it a potential candidate for drug development, particularly as an antifungal or anticancer agent.
Materials Science: The unique structure of the compound can be utilized in the design of novel materials with specific properties, such as enhanced thermal stability or conductivity.
Industrial Chemistry: The compound can be used as an intermediate in the synthesis of more complex molecules, including polymers and specialty chemicals.
Mechanism of Action
The mechanism of action of N-[2-(1-propan-2-yltriazol-4-yl)propan-2-yl]-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene-1-carboxamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The decahydronaphthalene moiety may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole Derivatives: These compounds share the triazole ring and exhibit similar bioactivity.
Decahydronaphthalene Derivatives: Compounds with this moiety are known for their stability and are used in various industrial applications.
Uniqueness
N-[2-(1-propan-2-yltriazol-4-yl)propan-2-yl]-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene-1-carboxamide is unique due to the combination of the triazole ring and the decahydronaphthalene moiety, which imparts both bioactivity and stability
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
